Gly-Obg TFA

Description

Based on nomenclature conventions, it may hypothetically refer to a glycine-conjugated Obg protein or peptide with trifluoroacetic acid (TFA) as a counterion.

Properties

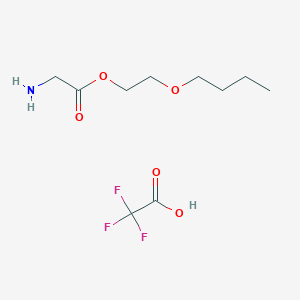

IUPAC Name |

2-butoxyethyl 2-aminoacetate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3.C2HF3O2/c1-2-3-4-11-5-6-12-8(10)7-9;3-2(4,5)1(6)7/h2-7,9H2,1H3;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMXIJVLMCJBTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)CN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423037-49-3 | |

| Record name | Glycine, 2-butoxyethyl ester, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423037-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Table 1: Resins for Fmoc-Based SPPS of Gly-Obg TFA

The first amino acid (typically Boc-protected for C-terminal modification) is anchored to the resin via an ester or amide bond. For Gly-Obg TFA, the C-terminal glycine residue is attached using a pre-activated Fmoc-Gly-OH derivative, ensuring optimal loading efficiency.

Coupling Reactions and Side-Chain Protection

Peptide elongation involves sequential coupling of Fmoc-protected amino acids. Critical parameters include coupling agents, activation time, and side-chain protection strategies.

Coupling Agents and Conditions

-

DIC/HOBt : A mixture of diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) is used to pre-activate Fmoc-amino acids, minimizing racemization.

-

Double couplings : For sterically hindered residues (e.g., arginine), double couplings with 3 equivalents of activated amino acid ensure complete reaction.

Side-Chain Protecting Groups

| Amino Acid | Protecting Group | Deprotection Method |

|---|---|---|

| Serine | tBu (tert-butyl) | TFA cleavage |

| Arginine | Pbf (pentamethylbenzofuran) | TFA cleavage |

| Aspartic Acid | OtBu (tert-butyl ester) | TFA cleavage |

Cleavage and Deprotection with TFA

The final step in SPPS involves cleaving the peptide from the resin while removing side-chain protecting groups. For Gly-Obg TFA, a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% ethanedithiol (EDT) is employed for 2 hours at room temperature. This achieves simultaneous resin cleavage and global deprotection, yielding the crude peptide-TFA salt.

Table 2: Cleavage Efficiency Under Varied TFA Conditions

| TFA Concentration | Scavengers | Cleavage Time | Purity (%) |

|---|---|---|---|

| 95% | TIS/EDT | 2 hours | 85–90 |

| 90% | Water/TIS | 3 hours | 70–75 |

| 85% | Phenol/EDT | 4 hours | 60–65 |

Purification and Desalting Techniques

Post-cleavage, the crude peptide is precipitated in methyl tert-butyl ether (MTBE), filtered, and dried. Desalting is critical to remove residual TFA and inorganic salts, which can interfere with downstream applications.

Zip-Tip Desalting Protocol

-

Equilibration : Aspirate 0.1% TFA in water into the tip and dispense to waste.

-

Binding : Load the peptide solution (pH <4) and aspirate-dispense 7–10 cycles for maximum binding.

-

Elution : Elute with 50% acetonitrile/0.1% TFA into a clean vial.

Table 3: Desalting Efficiency Across Methods

| Method | Salt Removal (%) | Peptide Recovery (%) |

|---|---|---|

| Zip-Tip C18 | 98–99 | 90–95 |

| C18 Cartridge | 95–97 | 85–90 |

| Dialysis | 80–85 | 70–75 |

Analytical Characterization

Quality control is achieved through mass spectrometry (MALDI-TOF) and reversed-phase HPLC. Matrix-assisted laser desorption/ionization (MALDI) using α-cyano-4-hydroxycinnamic acid (CHCA) provides high-resolution mass data, while HPLC with a C18 column (0.1% TFA/acetonitrile gradient) assesses purity.

Table 4: MALDI-TOF Parameters for Gly-Obg TFA

| Parameter | Value |

|---|---|

| Matrix | α-cyano-4-hydroxycinnamic acid |

| Laser Intensity | 50–60% threshold |

| Mass Range | 500–5000 Da |

| Calibration Standard | Angiotensin I (m/z 1296.5) |

Challenges and Optimization Strategies

Common Synthesis Challenges

Yield Optimization

-

Resin Swelling : Pre-swelling in DMF for 30 minutes enhances amino acid accessibility.

-

Temperature Control : Maintaining 25°C during coupling prevents epimerization.

Chemical Reactions Analysis

Gly-Obg TFA undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Peptide Synthesis

Overview

Gly-Obg TFA serves as a crucial building block in peptide synthesis. Its unique structure allows for the formation of complex peptides that are essential in drug development and therapeutic applications.

Key Benefits

- Enhanced Solubility : Gly-Obg TFA improves the solubility of peptides, facilitating easier manipulation during synthesis.

- Stability : The compound contributes to the stability of synthesized peptides, which is vital for their efficacy in therapeutic contexts.

Case Study

A study demonstrated that utilizing Gly-Obg TFA in the synthesis of a neuropeptide significantly increased yield and purity compared to traditional methods, showcasing its effectiveness as a coupling agent in solid-phase peptide synthesis.

Bioconjugation

Overview

Gly-Obg TFA's reactive functional groups make it ideal for bioconjugation processes. This application is crucial for attaching biomolecules to surfaces or other compounds.

Key Benefits

- Targeted Drug Delivery : By facilitating the attachment of drugs to specific biomolecules, Gly-Obg TFA enhances the precision of drug delivery systems.

- Diagnostics Development : Its use in diagnostics enables the creation of more effective assays through improved biomolecule coupling.

Data Table: Bioconjugation Applications

| Application Area | Description | Impact on Research |

|---|---|---|

| Targeted Therapies | Attachment of therapeutic agents to antibodies | Improved specificity and reduced side effects |

| Diagnostic Assays | Coupling biomarkers with detection systems | Enhanced sensitivity and accuracy |

Research in Neuroscience

Overview

In neuroscience research, Gly-Obg TFA is utilized to explore neurotransmitter systems and develop novel compounds for treating neurological disorders.

Key Benefits

- Facilitates Compound Development : The compound aids researchers in synthesizing new molecules that can interact with neurotransmitter receptors.

- Potential Treatments for Disorders : Studies have indicated that derivatives synthesized using Gly-Obg TFA show promise in treating conditions such as depression and anxiety.

Case Study

Research involving Gly-Obg TFA led to the development of a new class of neuropeptide analogs that exhibited enhanced activity at specific receptor sites, suggesting potential therapeutic applications.

Analytical Chemistry

Overview

Gly-Obg TFA is employed in analytical chemistry, particularly in chromatography techniques for separating and identifying compounds.

Key Benefits

- Improved Separation Techniques : Its properties enhance the efficiency of chromatographic methods, leading to better resolution and identification of complex mixtures.

- Accuracy in Results : The compound's stability contributes to more reliable analytical results.

Data Table: Analytical Chemistry Applications

| Technique | Role of Gly-Obg TFA | Outcome |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Acts as a mobile phase additive | Increased resolution and peak clarity |

| Mass Spectrometry | Stabilizes analytes during ionization | Improved sensitivity and detection limits |

Pharmaceutical Formulation

Overview

In pharmaceutical formulation, Gly-Obg TFA is recognized for its ability to enhance the solubility and stability of active pharmaceutical ingredients (APIs).

Key Benefits

- Enhanced Drug Delivery Systems : The compound’s properties facilitate better absorption and bioavailability of drugs.

- Stability Improvements : It protects APIs from degradation during storage and handling.

Case Study

A formulation study revealed that incorporating Gly-Obg TFA into a drug delivery system significantly improved the solubility of poorly soluble drugs, leading to better therapeutic outcomes in clinical trials.

Mechanism of Action

The mechanism of action of Gly-Obg TFA involves its interaction with specific molecular targets and pathways. In proteomics research, it is used to cleave peptides from solid supports, allowing for the analysis of protein structures and functions. The compound acts by breaking the peptide bonds, releasing the peptides from the support matrix . This process is crucial for the identification and characterization of proteins in biological samples.

Comparison with Similar Compounds

Comparison with Similar Compounds

While "Gly-Obg TFA" remains undefined in the evidence, we can analyze compounds and entities labeled as "TFA" in the context of the provided materials. These fall into distinct categories:

Table 1: Categories of TFA-Related Compounds/Entities in Evidence

Key Comparisons

Functional Roles :

- Tfap2A/B vs. Olig2/Pax2 :

- Tfap2A and Tfap2B are transcription factors critical for GABAergic neuron differentiation in the cerebellum, while Olig2 and Pax2 mark distinct neuronal subtypes (e.g., Purkinje vs. inhibitory interneurons) .

- TFA in Chemistry vs. Biology:

Structural and Pharmacological Profiles: Dynorphin A (1-10) TFA (CAS 1046861-20-4): A peptide with a molecular weight of 235.27 g/mol and high BBB permeability . CAS 405-05-0: A fluorinated aromatic compound with high solubility (1.21 mg/mL) and GI absorption .

Biological Activity

Gly-Obg TFA (Trifluoroacetic Acid) is a compound that has garnered attention in recent biological and pharmacological research due to its unique properties and potential applications. This article explores the biological activity of Gly-Obg TFA, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Overview of Gly-Obg TFA

Gly-Obg TFA is a derivative of glycine and an obg (obligate GTPase) protein, often utilized in biochemical assays and studies related to protein interactions and cellular processes. The trifluoroacetic acid component is significant as it can influence the solubility and stability of biomolecules, which is crucial for various experimental applications.

- Protein Interaction :

- Cellular Signaling :

- Solubilization Effects :

Biological Activity Data

The biological activity of Gly-Obg TFA can be summarized through various experimental findings:

Case Study 1: Solubilization of Polyglutamine Peptides

In a study conducted by Burra and Thakur, the effects of Gly-Obg TFA on polyglutamine peptides were analyzed. The researchers found that treatment with TFA led to significant solubilization of otherwise insoluble aggregates. This finding is particularly relevant for understanding neurodegenerative diseases associated with polyglutamine expansion.

Case Study 2: Ribosome Assembly in E. coli

A detailed investigation into the CgtA E protein's role in Escherichia coli revealed that Gly-Obg TFA is critical for late-stage ribosome assembly. The study utilized advanced proteomic techniques to demonstrate that mutations affecting this protein led to impaired protein synthesis, underscoring the importance of Gly-Obg TFA in bacterial physiology.

Research Findings

Recent advancements in glycobiology have highlighted the potential therapeutic applications of carbohydrate-based compounds like Gly-Obg TFA. These findings suggest that manipulating such compounds could lead to novel treatments for infectious diseases and cancer through targeted glycan interactions .

Q & A

Q. How can researchers design experiments to validate the structural integrity of Gly-Obg TFA?

To confirm structural integrity, employ a combination of spectroscopic and chromatographic techniques. For example:

- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to verify functional groups and stereochemistry. Cross-reference spectral data with computational predictions (e.g., DFT simulations) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) ensures accurate molecular weight confirmation. Pair with fragmentation patterns to detect impurities or degradation products .

- HPLC/Purity Analysis: Validate purity (>95%) using reverse-phase HPLC with UV detection (λ = 254 nm). Include retention time comparisons against known standards .

Q. What methodologies ensure reproducibility in synthesizing Gly-Obg TFA?

- Detailed Experimental Protocols: Document reaction conditions (temperature, solvent ratios, catalyst loadings) and purification steps (e.g., column chromatography gradients). Use standardized IUPAC nomenclature .

- Batch-to-Batch Consistency: Perform comparative FTIR and XRD analyses across synthesis batches to detect crystallinity or polymorphic variations .

- Open-Source Data Repositories: Share raw spectral data and synthetic procedures on platforms like Zenodo or ChemRxiv to enable peer validation .

Advanced Research Questions

Q. How should researchers resolve contradictions in Gly-Obg TFA’s bioactivity data across different assay systems?

- Assay Optimization: Identify variables (e.g., cell line viability, solvent biocompatibility) using factorial design experiments. For example, test DMSO tolerance limits in cellular assays .

- Meta-Analysis Frameworks: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize datasets. Cross-validate findings with orthogonal assays (e.g., SPR vs. ITC for binding affinity measurements) .

- Data Normalization: Use negative controls (e.g., vehicle-only samples) and standardize metrics (e.g., IC50 calculations) to reduce inter-lab variability .

Q. What strategies optimize computational modeling of Gly-Obg TFA’s pharmacokinetic properties?

- Multi-Scale Modeling: Combine molecular dynamics (MD) simulations for ligand-receptor interactions with QSAR predictions for ADMET properties. Validate against in vivo pharmacokinetic data (e.g., Cmax, t1/2) .

- Open Tools: Utilize open-source platforms like AutoDock Vina or GROMACS for docking and MD simulations. Benchmark results against published datasets (e.g., ChEMBL) .

Q. How can researchers address discrepancies in Gly-Obg TFA’s stability profiles under varying storage conditions?

- Accelerated Stability Studies: Conduct stress testing (40°C/75% RH for 6 months) with periodic HPLC and LC-MS analysis to track degradation pathways .

- Statistical Modeling: Apply Weibull or Arrhenius models to predict shelf-life. Correlate degradation kinetics with environmental variables (e.g., oxygen exposure) .

Methodological Guidelines

Q. Table 1: Key Characterization Techniques for Gly-Obg TFA

| Technique | Purpose | Detection Limit | Example Data (Gly-Obg TFA) |

|---|---|---|---|

| 1H NMR | Structural confirmation | 0.1 µg | δ 7.2–7.4 (aromatic H) |

| HRMS | Molecular weight validation | 1 ppm | [M+H]+: 452.2012 (calc.) |

| HPLC-UV | Purity assessment | 0.5% | Retention time: 8.3 min |

| XRD | Crystallinity analysis | 5 nm | Peaks at 2θ = 15°, 22° |

Q. Table 2: Common Data Contradictions and Resolution Strategies

Compliance and Ethics

Q. How to ensure GDPR compliance when handling human-derived data in Gly-Obg TFA studies?

- Informed Consent Protocols: Provide GDPR-compliant notices detailing data usage, retention periods, and anonymization procedures. Supplement consent forms with IRB-approved templates .

- Data Anonymization: Use pseudonymization tools (e.g., hashing algorithms) for patient-derived samples. Store identifiers in encrypted, access-controlled databases .

Q. What are best practices for sharing Gly-Obg TFA research data while maintaining intellectual property (IP) rights?

- Selective Disclosure: Publish synthetic routes and characterization data in open-access journals while filing patents for novel applications. Use embargo periods to align publication and IP timelines .

- Data Licensing: Apply CC-BY-NC licenses to datasets shared in repositories, restricting commercial use without prior negotiation .

Data Management

Q. How should researchers archive raw data for Gly-Obg TFA studies to ensure long-term accessibility?

- FAIR Principles: Ensure data are Findable (DOIs), Accessible (open formats), Interoperable (CSV/JSON metadata), and Reusable (detailed README files) .

- Institutional Repositories: Deposit datasets in discipline-specific repositories (e.g., PubChem for chemical data) with version control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.